1-[1-(2,6-dimethylphenyl)-1H-1,2,3,4-tetrazol-5-yl]methanamine hydrochloride
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Overview
Description
1-[1-(2,6-Dimethylphenyl)-1H-1,2,3,4-tetrazol-5-yl]methanamine hydrochloride is a chemical compound with a molecular weight of 253.7 g/mol . It is primarily used in research and development, particularly in the field of pharmaceuticals . This compound is known for its unique structure, which includes a tetrazole ring, making it a subject of interest in various scientific studies.
Mechanism of Action
Target of Action
It’s known that tetrazoles, such as the one present in this compound, are often used as metabolism-resistant isosteric replacements for carboxylic acids in structure-activity relationship (sar)-driven medicinal chemistry analogue syntheses . This suggests that the compound might interact with targets that typically bind to carboxylic acids.
Mode of Action
Tetrazoles are known to mimic the function of carboxylic acids . They can form hydrogen bonds with their targets, similar to carboxylic acids, but are more resistant to metabolic degradation . This could potentially enhance the stability and duration of the compound’s interaction with its targets.
Biochemical Pathways
Given that tetrazoles are often used as carboxylic acid isosteres , it’s plausible that this compound could influence pathways where carboxylic acids play a key role. These could include various metabolic pathways, as carboxylic acids are integral to many biological processes.
Pharmacokinetics
Tetrazoles are generally known for their metabolic stability , which could potentially enhance the bioavailability of EN300-26620116.
Preparation Methods
The synthesis of 1-[1-(2,6-dimethylphenyl)-1H-1,2,3,4-tetrazol-5-yl]methanamine hydrochloride typically involves the following steps:
Formation of the Tetrazole Ring: The tetrazole ring is formed through a cyclization reaction involving hydrazine and an appropriate nitrile compound.
Substitution Reaction: The tetrazole ring is then substituted with a 2,6-dimethylphenyl group through a nucleophilic substitution reaction.
Formation of Methanamine:
Industrial production methods often involve optimizing these steps to increase yield and purity while minimizing costs and environmental impact .
Chemical Reactions Analysis
1-[1-(2,6-dimethylphenyl)-1H-1,2,3,4-tetrazol-5-yl]methanamine hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced amine derivatives.
Substitution: Nucleophilic substitution reactions can occur, where the tetrazole ring or the phenyl group is replaced by other functional groups.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and reaction temperatures ranging from room temperature to reflux conditions .
Scientific Research Applications
1-[1-(2,6-dimethylphenyl)-1H-1,2,3,4-tetrazol-5-yl]methanamine hydrochloride has a wide range of applications in scientific research:
Comparison with Similar Compounds
1-[1-(2,6-dimethylphenyl)-1H-1,2,3,4-tetrazol-5-yl]methanamine hydrochloride can be compared with other similar compounds, such as:
Ropivacaine Hydrochloride: This compound also contains a 2,6-dimethylphenyl group and is used as a local anesthetic.
Bupivacaine Hydrochloride: Another local anesthetic with a similar structure but different pharmacological properties.
The uniqueness of this compound lies in its tetrazole ring, which imparts distinct chemical and biological properties compared to other compounds .
Properties
IUPAC Name |
[1-(2,6-dimethylphenyl)tetrazol-5-yl]methanamine;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N5.ClH/c1-7-4-3-5-8(2)10(7)15-9(6-11)12-13-14-15;/h3-5H,6,11H2,1-2H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JKJXZDUGQVDFKV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)N2C(=NN=N2)CN.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14ClN5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.70 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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